Cefuroxime Axetil-d3

LC-MS/MS quantification multiple reaction monitoring isotope dilution mass spectrometry

Non-isotopic internal standards introduce matrix effect errors in cefuroxime LC-MS/MS quantification. Cefuroxime Axetil-d3 (deuterated at methoxyimino) eliminates this variability. • Co-elutes with analyte for matched ionization and consistent normalization. • Validated LLOQ 10 ng/mL; intra-/inter-day RSD <15%, accuracy ±14%. • Label stable after ester hydrolysis, tracking prodrug and active metabolite. • Supports FDA/EMA bioequivalence study requirements. Supplied as ≥98% purity powder; stored at 2-8°C; shipped ambient.

Molecular Formula C₂₀H₁₉D₃N₄O₁₀S
Molecular Weight 513.49
Cat. No. B1158457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefuroxime Axetil-d3
Synonyms(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxy-d3-imino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-(Acetyloxy)ethyl Ester;  Altacef-d3;  Bioracef-d3;  CCI 15641-d3;  Cefaks-d3;  Cefazine-d3;  Cefti
Molecular FormulaC₂₀H₁₉D₃N₄O₁₀S
Molecular Weight513.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefuroxime Axetil-d3: Deuterated Internal Standard for Bioanalysis


Cefuroxime Axetil-d3 (molecular formula C₂₀H₁₉D₃N₄O₁₀S, MW 513.49) is a stable isotope-labeled analog of cefuroxime axetil, the 1-(acetyloxy)ethyl ester prodrug of the second-generation cephalosporin cefuroxime. The molecule carries three deuterium atoms at the methoxyimino group, resulting in a mass shift of +3 Da relative to the unlabeled compound . This deuterated analog is classified as a stable isotope-labeled internal standard (SIL-IS), not a therapeutic agent itself. Its primary utility lies in liquid chromatography–tandem mass spectrometry (LC-MS/MS) applications where it serves as an internal standard for the accurate quantification of cefuroxime axetil and its hydrolyzed active metabolite cefuroxime in biological matrices [1]. As a mixture of diastereoisomers analogous to the unlabeled drug substance, it mirrors the chromatographic and ionization behavior of the native analyte while being distinguishable by mass detection [2].

SIL-IS Type Deuterated (+3 Da) cefuroxime axetil analog
Co-elution Identical chromatographic behavior to analyte
Traceability Label retained after prodrug hydrolysis to cefuroxime
Application LC-MS/MS quantification in biological matrices

Why Deuterated Internal Standards Are Irreplaceable in Regulated Bioanalysis


Substituting Cefuroxime Axetil-d3 with a non-deuterated analog, a structurally dissimilar internal standard (e.g., tazobactam or acetanilide), or an alternative isotopologue introduces quantifiable analytical error. A stable isotope-labeled internal standard co-elutes with the analyte and experiences nearly identical matrix effects and ionization suppression/enhancement in electrospray ionization mass spectrometry, enabling normalization that non-isotopic internal standards cannot achieve [1]. In a validated UPLC-MS/MS method for β-lactam quantification in human plasma, six deuterated β-lactam antibiotics were required as internal standards to compensate for differential matrix effects across nine analytes, demonstrating that non-deuterated surrogates fail in multiplex settings [2]. The USP monograph for cefuroxime axetil specifies acetanilide as the internal standard for HPLC-UV assay, but this non-isotopic approach lacks the specificity and matrix effect compensation required for trace-level LC-MS/MS quantification in complex biological matrices, where precision demands relative standard deviation (RSD) below 15% [3]. Deuterium placement at the methoxyimino group ensures that the isotopic label is retained after in vivo hydrolysis of the axetil ester, providing traceability through both the prodrug and active metabolite forms—a property absent in ¹³C-labeled or non-isotopic alternatives that may not co-fragment identically .

Non-deuterated IS (tazobactam, acetanilide) do not co-elute, causing differential matrix effects in LC-MS/MS.
USP HPLC-UV method uses acetanilide, which lacks the mass spectrometric specificity required for trace-level quantification.
Alternative isotopologues (¹³C-labeled) may not provide the +3 Da shift for baseline MRM separation or post-hydrolysis traceability.

Quantitative Differentiation vs. Non-Isotopic Internal Standards


Mass Spectrometric Discrimination and MRM Transition

In negative ion electrospray ionization mode, Cefuroxime Axetil-d3 (as the hydrolyzed cefuroxime-d3 form post-extraction) exhibits a precursor→product ion mass transition of 426.2→210.0 m/z, while unlabeled cefuroxime exhibits a transition of 423.2→207.0 m/z . This +3 Da shift, arising from three deuterium atoms at the methoxyimino group, provides baseline mass separation with no isotopic cross-talk between analyte and internal standard channels when deuterium incorporation exceeds 98% [1]. In contrast, non-deuterated internal standards such as tazobactam (used in the Hu et al. 2014 bioequivalence study) possess entirely different mass transitions and do not co-elute with cefuroxime, resulting in differential matrix effect susceptibility [2].

MRM Transition
Head-to-head
m/z 426.2→210.0 (d3) vs. 423.2→207.0 (unlabeled); Δ +3 Da
Co-elution with analyte supports identical ionization and matrix effect correction.
Tazobactam IS does not co-elute, susceptible to differential matrix effects.
LC-MS/MS quantification multiple reaction monitoring isotope dilution mass spectrometry

Isotopic Purity and Deuterium Incorporation

Certificates of analysis for Cefuroxime Axetil-d3 (reported as Cefuroxime-d3 after hydrolysis) demonstrate isotopic purity of 98.5%, with normalized intensity distribution of d0 = 0.29%, d1 = 1.43%, d2 = 0.85%, and d3 = 97.43% as determined by LC-MS [1]. This contrasts with unlabeled cefuroxime axetil, which contains deuterium only at natural abundance (~0.015% per hydrogen position). The d0 content below 0.3% ensures that the internal standard channel contributes negligible signal to the analyte channel, maintaining assay specificity . Acceptable thresholds for deuterated internal standards in regulated bioanalysis require ≥98.5% deuterium incorporation at the labeling position; Cefuroxime Axetil-d3 meets this specification, whereas alternative isotopologues (e.g., single ¹³C-labeled compounds) may exhibit higher unlabeled carry-over due to natural ¹²C abundance .

Isotopic Purity
Specification review
d3 = 97.43%, d0 = 0.29%; isotopic purity 98.5%
d0
Meets bioanalytical guideline expectations for IS interference.
Precision & Accuracy
Context-dependent
D3-IS: RSD <15%, accuracy within 14%, calibration 100–100,000 ng/mL Tazobactam IS: RSD <6.26%, accuracy >90.92%, calibration 52.5–21,000 ng/mL
Deuterated IS supports wider dynamic range and multi-matrix validation.
Cross-study comparison; D3-IS validated across serum, anulus fibrosus, nucleus pulposus.
Isomer Impurity Profiling
Class-level
(E)-Cefuroxime-d3 Axetil enables MRM-specific quantification of E-isomer without Z-isomer interference.
Supports pharmacopoeial impurity limit testing (≤1.5% E-isomer).
Unlabeled E-isomer lacks mass differentiation; may co-elute with Z-isomer.
LLOQ Sensitivity
Context-dependent
LLOQ 10 ng/mL (D3-IS) vs. 52.5 ng/mL (tazobactam IS); 5.25-fold lower
Supports low-concentration quantification for PK modeling and tissue distribution research.
Achieved in human plasma and lumbar tissue matrices.
Multiplex Capability
Class-level
6 deuterated IS enable simultaneous quantification of 9 β-lactams in 5.5 min.
Supports high-throughput panel bioanalysis from single sample preparation.
Applied to research matrices from PK monitoring studies.
isotopic enrichment deuterium incorporation stable isotope-labeled internal standard quality control

Bioanalytical Method Precision and Accuracy

In a validated UPLC-MS/MS method using D3-cefuroxime and D3,¹³C-clindamycin as internal standards for simultaneous quantification in human serum, lumbar anulus fibrosus, and nucleus pulposus, intra- and inter-day precision (RSD) was less than 15% and accuracy (relative error) was within 14% across calibration ranges of 100–100,000 ng/mL (serum) and 10–10,000 ng/mL (tissue) for cefuroxime, with correlation coefficients exceeding 0.99 [1]. This performance contrasts with a non-isotopic IS method (tazobactam as IS) where accuracy exceeded 90.92% and intra-/inter-day precision was less than 6.26%, but only over a narrower calibration range of 0.0525–21.0 μg/mL with a recovery range of 89.44%–92.32% [2]. The broader dynamic range and consistent precision across multiple matrices in the D3-cefuroxime method demonstrate the superior normalization capability of a deuterated internal standard over a non-isotopic surrogate.

Precision & Accuracy
Context-dependent
D3-IS: RSD <15%, accuracy within 14%, calibration 100–100,000 ng/mL Tazobactam IS: RSD <6.26%, accuracy >90.92%, calibration 52.5–21,000 ng/mL
Deuterated IS supports wider dynamic range and multi-matrix validation.
Cross-study comparison; D3-IS validated across serum, anulus fibrosus, nucleus pulposus.
bioanalytical method validation precision and accuracy internal standard normalization

Isomer-Specific Impurity Profiling

Cefuroxime axetil exists as a mixture of diastereoisomers (Z/E or syn/anti) at the methoxyimino group, with the syn (Z) isomer being the active antibacterial species and the anti (E) isomer considered an impurity limited to ≤1.5% by pharmacopoeial specifications [1]. (E)-Cefuroxime-d3 Axetil is a deuterated trans-isomeric impurity standard that enables specific quantification of the E-isomer in drug substance and drug product by isotope dilution LC-MS/MS, distinguishable from the predominant Z-isomer by both chromatographic retention and mass shift [2]. Unlabeled (E)-cefuroxime axetil reference standards lack the mass spectrometric differentiation that prevents co-elution interference from the Z-isomer during trace-level impurity determination [3]. The deuterated E-isomer standard thus provides a direct, specific, and sensitive means of monitoring isomer ratio, which is critical because the anti-isomer is susceptible to β-lactamase attack while the syn-isomer is resistant [4].

Isomer Impurity Profiling
Class-level
(E)-Cefuroxime-d3 Axetil enables MRM-specific quantification of E-isomer without Z-isomer interference.
Supports pharmacopoeial impurity limit testing (≤1.5% E-isomer).
Unlabeled E-isomer lacks mass differentiation; may co-elute with Z-isomer.
diastereoisomer separation impurity profiling pharmacopoeial reference standard

Lower Limit of Quantitation Sensitivity

The UPLC-MS/MS method employing D3-cefuroxime as internal standard achieved a lower limit of quantitation (LLOQ) of 10 ng/mL for cefuroxime in human plasma, with a demonstrated linearity range of 10–10,000 ng/mL [1]. In comparison, the non-isotopic IS method using tazobactam reported an LLOQ of 52.5 ng/mL (0.0525 μg/mL), approximately 5.25-fold higher, with a calibration range of 52.5–21,000 ng/mL [2]. Additionally, the D3-cefuroxime method achieved an LLOQ of 10 ng/mL in lumbar nucleus pulposus tissue, demonstrating maintained sensitivity across complex solid tissue matrices [1]. The lower LLOQ achievable with deuterated internal standardization is attributable to reduced matrix effect variability and improved signal-to-noise ratio through co-eluting IS normalization.

LLOQ Sensitivity
Context-dependent
LLOQ 10 ng/mL (D3-IS) vs. 52.5 ng/mL (tazobactam IS); 5.25-fold lower
Supports low-concentration quantification for PK modeling and tissue distribution research.
Achieved in human plasma and lumbar tissue matrices.
lower limit of quantitation assay sensitivity trace-level quantification

Multiplex Panel Capability for β-Lactam Antibiotics

The validated UPLC-MS/MS method by Carlier et al. (2012) simultaneously quantified seven β-lactam antibiotics (amoxicillin, ampicillin, cefuroxime, cefazolin, ceftazidime, meropenem, piperacillin) and two β-lactamase inhibitors (clavulanic acid, tazobactam) in human plasma using six deuterated β-lactam antibiotics as internal standards, with a total run time of 5.5 minutes [1]. The use of individual deuterated internal standards for each analyte (including a deuterated cefuroxime analog) provided analyte-specific matrix effect compensation, achieving validated precision, accuracy, linearity, matrix effect, and recovery parameters for all nine compounds simultaneously [1]. This multiplex capability has been applied to determine concentrations of amoxicillin/clavulanic acid, cefuroxime, and meropenem in plasma samples from intensive care patients [1]. Non-isotopic internal standard methods (e.g., the Hu 2014 method using tazobactam as IS for cefuroxime alone) are limited to single-analyte quantification and cannot be extended to a panel format without adding structurally dissimilar IS compounds that lack co-elution properties for each added analyte [2].

Multiplex Capability
Class-level
6 deuterated IS enable simultaneous quantification of 9 β-lactams in 5.5 min.
Supports high-throughput panel bioanalysis from single sample preparation.
Applied to research matrices from PK monitoring studies.
multiplex quantification therapeutic drug monitoring panel assay

Procurement and Application Scenarios


Regulated Bioequivalence Studies

In bioequivalence studies for generic cefuroxime axetil formulations, regulatory agencies (FDA, EMA) expect bioanalytical methods to employ stable isotope-labeled internal standards for matrix effect compensation. The validated D3-cefuroxime IS method achieves an LLOQ of 10 ng/mL with intra-/inter-day RSD <15% and accuracy within 14%, exceeding the sensitivity of non-isotopic IS methods (LLOQ 52.5 ng/mL using tazobactam) [1]. The deuterated standard co-elutes with cefuroxime and compensates for the significant food effect on cefuroxime axetil absorption (absolute bioavailability 37% fasting vs. 52% fed), ensuring accurate quantification across the full pharmacokinetic profile [2].

Pharmacopoeial Impurity Profiling

Quality control laboratories performing cefuroxime axetil drug substance release testing according to European Pharmacopoeia specifications require quantification of the anti (E) geometric isomer impurity at levels ≤1.5%. (E)-Cefuroxime-d3 Axetil provides a mass-differentiated internal standard that enables specific MRM-based quantification without interference from the predominant syn (Z) isomer, which is critical because the anti-isomer is susceptible to β-lactamase degradation while the syn-isomer confers antibacterial activity [3]. Unlabeled E-isomer standards cannot provide this mass spectrometric selectivity [4].

Multiplex Therapeutic Drug Monitoring in Intensive Care

Critically ill patients frequently receive multiple β-lactam antibiotics simultaneously. The validated 9-analyte UPLC-MS/MS panel using six deuterated internal standards (including a deuterated cefuroxime analog) enables simultaneous quantification of cefuroxime, amoxicillin, ampicillin, cefazolin, ceftazidime, meropenem, piperacillin, clavulanic acid, and tazobactam from a single 5.5-minute run [5]. This panel method has been successfully applied to determine concentrations in plasma samples from intensive care patients, demonstrating clinical utility that single-analyte non-isotopic IS methods cannot deliver [5].

Tissue Penetration Pharmacokinetic Studies

Studies investigating cefuroxime penetration into surgical sites (e.g., lumbar anulus fibrosus and nucleus pulposus during oblique lumbar interbody fusion) demand validated quantification across multiple complex solid tissue matrices. The D3-cefuroxime UPLC-MS/MS method maintained precision (RSD <15%), accuracy (RE <14%), and sensitivity (LLOQ 10 ng/mL) across serum, anulus fibrosus, and nucleus pulposus, with calibration ranges spanning four orders of magnitude (10–10,000 ng/mL in tissue; 100–100,000 ng/mL in serum) [1]. Non-isotopic IS methods validated only in plasma lack demonstrated applicability to solid tissues [2].

Application
Selection Property
Validation Focus
Bioequivalence Study Bioanalysis
Deuterated co-eluting internal standard
Matrix effect compensation and method precision
Pharmacopoeial Impurity Profiling
Mass-differentiated impurity standard
E-isomer specificity and sensitivity
Multiplex β-Lactam Panel Research
Panel-validated deuterated IS set
Multi-analyte throughput and precision
Tissue Distribution PK Studies
Multi-matrix validated IS
Tissue-specific recovery and precision
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